![molecular formula C15H14O3 B15340175 5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family. This compound is characterized by the presence of an ethoxy group at the 5-position and a carboxylic acid group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative at the 3-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the coupling and carboxylation reactions.
Types of Reactions:
Oxidation: 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with altered functional groups.
Substitution: Halogenated or nitrated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid
- 5-Methoxy-[1,1’-biphenyl]-3-carboxylic acid
- 5-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid
Comparison:
- Uniqueness: 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the ethoxy and carboxylic acid groups, which influence its chemical reactivity and biological activity.
- Structural Differences: The position of substituents on the biphenyl ring can significantly alter the compound’s properties, making 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid distinct from its analogs.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-ethoxy-5-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-9-12(8-13(10-14)15(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
JDFNFYXSVUXYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


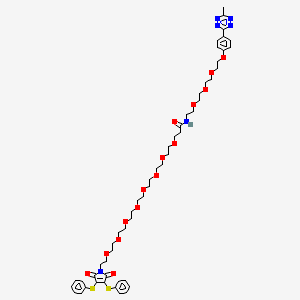
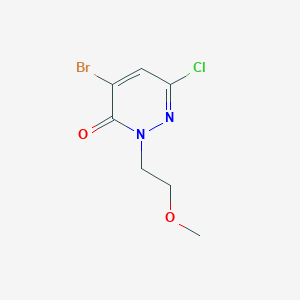
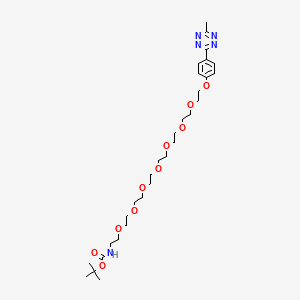
![1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B15340124.png)
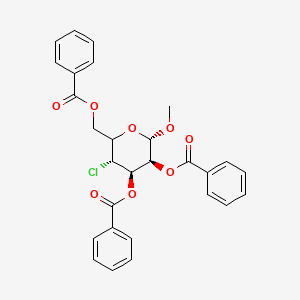
![(3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone](/img/structure/B15340146.png)
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
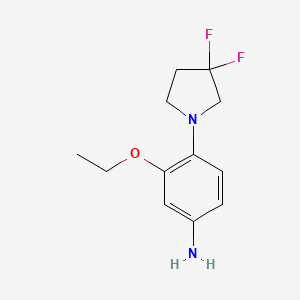
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

